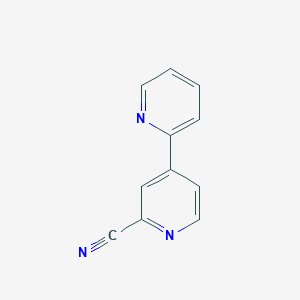

2-(2-Cyanopyridin-4-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7N3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

4-pyridin-2-ylpyridine-2-carbonitrile |

InChI |

InChI=1S/C11H7N3/c12-8-10-7-9(4-6-13-10)11-3-1-2-5-14-11/h1-7H |

InChI Key |

KRUKKYGXVFGQRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2 2 Cyanopyridin 4 Yl Pyridine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For 2-(2-Cyanopyridin-4-yl)pyridine, the most logical disconnection is the carbon-carbon bond linking the two pyridine (B92270) rings. This leads to two primary retrosynthetic pathways, each involving a pyridyl-pyridyl coupling reaction.

Scheme 1: Key Retrosynthetic Disconnections for this compound

[Image of the retrosynthetic analysis of this compound, showing the disconnection of the C-C bond between the two pyridine rings, leading to two possible pairs of synthons: (A) a 4-halopyridine and a 2-(organometallic)pyridine-2-carbonitrile, and (B) a 2-halopyridine-4-carbonitrile and a 2-(organometallic)pyridine.]

Pathway A: This strategy involves the disconnection to a 4-substituted pyridine, which acts as an electrophile, and a 2-substituted pyridine bearing the cyano group, which acts as a nucleophile (or its organometallic precursor).

Pathway B: Conversely, this pathway utilizes a 2-substituted, 4-cyanopyridine (B195900) as the electrophilic partner and a 2-pyridyl organometallic species as the nucleophile.

The choice between these pathways often depends on the availability and reactivity of the corresponding precursors.

Classical and Contemporary Approaches to Core Scaffold Construction

The construction of the 2,4'-bipyridine (B1205877) core of the target molecule can be achieved through several established and modern synthetic methods.

Multi-Component Reactions and Heterocycle Annulation

While powerful for the de novo synthesis of substituted pyridines, multi-component reactions like the Hantzsch or Kröhnke pyridine syntheses are generally less direct for constructing unsymmetrical bipyridines like the target molecule. nih.govnih.gov These methods typically involve the condensation of smaller fragments to build a single pyridine ring and would require a more convoluted strategy to assemble the bipyridine scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are among the most efficient and versatile methods for the formation of carbon-carbon bonds between aromatic rings, making them highly suitable for the synthesis of this compound. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. researchgate.netrsc.org For the synthesis of the target molecule, one could envision the coupling of a 4-halopyridine with a 2-(boronic acid)-pyridine-2-carbonitrile or, more commonly, the coupling of a 2-halopyridine-4-carbonitrile with a 2-pyridylboronic acid. A significant challenge in the coupling of 2-pyridyl boron reagents is their propensity for protodeboronation. nih.gov However, the development of stable 2-pyridylboron reagents and optimized reaction conditions has expanded the utility of this method. nih.govsigmaaldrich.com

Negishi Coupling: This method utilizes organozinc reagents, which are often prepared from the corresponding organolithium or Grignard reagents. nih.gov Negishi coupling is known for its high functional group tolerance, including the cyano group. nih.gov A plausible route would involve the reaction of a 4-halopyridine with a pre-formed 2-pyridylzinc reagent bearing a cyano group, or the coupling of a 2-halopyridine-4-carbonitrile with a 2-pyridylzinc reagent. The use of solid, air-stable 2-pyridylzinc reagents has further simplified these procedures. acs.org

Stille Coupling: The Stille reaction employs organotin (stannane) reagents. While effective, the toxicity of organotin compounds is a significant drawback. chemicalbook.com The general scheme would be analogous to the Suzuki and Negishi couplings, involving a pyridylstannane and a halopyridine.

The site-selectivity of these cross-coupling reactions is a critical consideration, especially when using di- or polyhalogenated pyridines as starting materials. nih.govresearchgate.netnih.gov Judicious choice of catalyst, ligands, and reaction conditions can allow for selective coupling at a specific position. nih.govnih.gov For instance, in 2,4-dihalopyridines, coupling can often be directed to the more reactive C2 position, but conditions have been developed to achieve selective coupling at the C4 position. nih.govnih.gov

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for 2,4'-Bipyridine Synthesis

| Coupling Reaction | Organometallic Reagent | Halopyridine Partner | Key Advantages | Key Challenges |

| Suzuki-Miyaura | Pyridylboronic acid/ester | Halopyridine | Mild conditions, commercially available reagents, low toxicity of boron byproducts. | Instability and protodeboronation of some 2-pyridylboron reagents. nih.gov |

| Negishi | Pyridylzinc halide | Halopyridine | High reactivity, excellent functional group tolerance. nih.gov | Moisture sensitivity of organozinc reagents. |

| Stille | Pyridylstannane | Halopyridine | Good functional group tolerance. | Toxicity of organotin reagents and byproducts. chemicalbook.com |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to the bipyridine core, particularly when one of the pyridine rings is activated towards nucleophilic attack. The pyridine ring is electron-deficient, and substitution is favored at the 2- and 4-positions.

A potential SNAr strategy for this compound could involve the reaction of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-fluoropyridine) with the anion of 2-cyanomethylpyridine. The resulting intermediate would then need to be oxidized to form the bipyridine linkage. Alternatively, direct coupling of a 4-halopyridine with a suitable 2-cyanopyridyl nucleophile could be envisioned, although this is a less common approach compared to transition metal-catalyzed methods.

Derivatization and Functional Group Interconversions of the Cyano Group and Pyridine Rings

The cyano group and the pyridine rings of this compound can undergo various transformations to yield a range of derivatives.

Hydrolysis and Amidation Reactions of Nitrile

The cyano group is a versatile functional group that can be readily converted into a carboxylic acid or an amide. echemi.com

Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. echemi.com

Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid, such as hydrochloric acid or sulfuric acid, will yield the corresponding carboxylic acid, 2-(2-carboxypyridin-4-yl)pyridine. echemi.com

Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide, followed by acidification, also affords the carboxylic acid. echemi.com The hydrolysis of sterically hindered nitriles can sometimes be challenging and may require harsh reaction conditions. echemi.com

Amidation: The partial hydrolysis of the nitrile to the corresponding amide, 2-(2-carbamoylpyridin-4-yl)pyridine, can often be achieved under more controlled conditions. echemi.com This can be accomplished using either acid or base catalysis with careful monitoring of the reaction to prevent over-hydrolysis to the carboxylic acid.

Table 2: Functional Group Interconversions of the Cyano Group

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. HCl (aq) or H₂SO₄ (aq), heat 2. NaOH (aq), heat, then H₃O⁺ | 2-(2-Carboxypyridin-4-yl)pyridine |

| Amidation | Controlled hydrolysis with H₂O₂ and base, or careful acid/base hydrolysis. | 2-(2-Carbamoylpyridin-4-yl)pyridine |

Further Substitutions on Pyridine Nucleus

The introduction of additional functional groups onto the pre-formed scaffold of this compound, also known as 2,4'-bipyridine-2'-carbonitrile, is a key strategy for modulating its chemical and physical properties. While the synthesis of substituted bipyridines often proceeds via the coupling of pre-functionalized pyridine rings, direct substitution on the bipyridine nucleus represents an alternative pathway. The reactivity of the two pyridine rings in this compound is significantly influenced by the nitrogen atoms and the strongly electron-withdrawing cyano group.

Based on established principles of pyridine chemistry, the two heterocyclic rings exhibit different reactivities towards electrophilic and nucleophilic attack. The pyridine ring is inherently electron-deficient, which generally disfavors electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6).

In the case of this compound, the 4-pyridyl ring (the ring attached at its 4-position) is activated towards nucleophilic attack at its C2' and C6' positions. The 2-cyanopyridin-4-yl moiety acts as an electron-withdrawing substituent, further enhancing this activation. Conversely, the 2-pyridyl ring (the ring bearing the cyano group) is heavily influenced by the -CN group, a powerful deactivating group for electrophilic attack and an activating group for nucleophilic substitution.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is the most probable pathway for the further functionalization of the this compound core. This typically requires a good leaving group, such as a halide, or proceeds via the displacement of a hydride ion in highly activated systems (a Chichibabin-type reaction).

Should a halo-derivative of this compound be used as a precursor, substitution with various nucleophiles would be feasible. For instance, a chlorine atom at the C6' position of the 4-pyridyl ring would be susceptible to displacement by nucleophiles such as alkoxides, thiolates, and amines. Microwave-assisted nucleophilic substitution reactions on halopyridines have been shown to proceed rapidly and in high yields. sci-hub.se

A versatile method for introducing nucleophiles onto pyridine rings involves the displacement of a trimethylammonium group. chemrxiv.org This strategy converts the target into a cationic species, which is highly activated for nucleophilic attack. This has been successfully applied to 2,2'-bipyridines to introduce a range of C–O, C–S, and C–F bonds. chemrxiv.org A similar approach could theoretically be applied to this compound.

Electrophilic Substitution Reactions

Direct electrophilic substitution on the this compound nucleus is challenging due to the electron-deficient nature of both pyridine rings, a characteristic that is intensified by the cyano group. Such reactions, like nitration or halogenation, typically require harsh conditions and often result in low yields. nih.gov

To facilitate electrophilic attack, the pyridine nitrogen can be converted to a pyridine-N-oxide. The N-oxide group is electron-donating, thereby activating the ring system towards electrophilic substitution, primarily at the 4-position. nih.gov For example, a common strategy involves the nitration of a pyridine-N-oxide, followed by deoxygenation to yield the nitro-substituted pyridine. This approach could potentially be used to introduce substituents onto the 4-pyridyl ring of the target molecule.

Radical Substitution Reactions

Radical alkylation, such as that seen in the Minisci reaction, offers a powerful method for the C-H functionalization of electron-deficient heterocycles like pyridine. This reaction involves the addition of a nucleophilic radical to the protonated pyridine ring. For instance, Minisci-type additions to 4-cyanopyridine have been reported. nih.gov This suggests that radical alkylation of this compound could be a viable method for introducing alkyl groups, likely directed to the positions ortho to the nitrogen atoms of the 4-pyridyl ring (C2' and C6').

While direct experimental data on the further substitution of this compound is not extensively documented in scientific literature, the principles outlined above provide a predictive framework for its functionalization. The prevailing synthetic routes towards its derivatives, however, continue to rely on the strategic coupling of appropriately pre-functionalized pyridine precursors.

Based on a thorough review of available scientific literature, detailed experimental data required to fully address the specified topics for the chemical compound "this compound" is not publicly available. The requested in-depth analysis, including single-crystal X-ray diffraction, multi-dimensional NMR, and advanced vibrational spectroscopy, necessitates primary research data that does not appear in the searched databases and scientific publications for this specific molecule.

The structural name "this compound" refers to 2,4'-bipyridine-2'-carbonitrile. Searches for this compound and its synonyms did not yield the specific experimental results, such as crystal structure files, detailed NMR assignments, or comprehensive IR/Raman spectral analyses, that are essential for constructing the requested scientific article.

While data exists for related compounds such as 2-cyanopyridine (B140075), 4-cyanopyridine, and various bipyridine isomers, the strict requirement to focus solely on "this compound" prevents the use of this information as a substitute.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.

Advanced Structural Elucidation and Spectroscopic Characterization

Advanced Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Modes and Force Constant Analysis

The vibrational landscape of 2-(2-Cyanopyridin-4-yl)pyridine can be comprehensively mapped using infrared (IR) and Raman spectroscopy. While direct spectral data for this specific compound is not extensively published, a detailed analysis can be constructed by examining its constituent parts: the 2,2'-bipyridine (B1663995) core and the cyanopyridine moiety.

The vibrational spectrum is characterized by distinct modes associated with the pyridine (B92270) rings and the cyano group. The C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. asianpubs.org The pyridine ring stretching vibrations, involving C=C and C=N bonds, produce a series of bands in the 1600-1400 cm⁻¹ range. asianpubs.org For instance, in 2,2'-bipyridine, characteristic peaks appear around 1596 cm⁻¹ (C=N stretching), and between 1434-1476 cm⁻¹ (C=C stretching). researchgate.net

The cyano group (C≡N) introduces a strong, sharp absorption band in the IR spectrum, typically located in the 2240-2210 cm⁻¹ region. For 2-cyanopyridine (B140075) and 4-cyanopyridine (B195900), this C≡N stretching vibration is observed around 2202 cm⁻¹. researchgate.net The presence of this distinct band serves as a clear diagnostic marker for the cyano functionality within the molecule.

Lower frequency regions of the spectrum reveal in-plane and out-of-plane bending vibrations. The C-H in-plane bending modes for substituted pyridines are found in the 1300-1000 cm⁻¹ range, while out-of-plane bending modes appear below 1000 cm⁻¹. asianpubs.org For 2-cyanopyridine, a ring breathing mode has been assigned at 992 cm⁻¹ in the Raman spectrum. asianpubs.org

Table 1: Characteristic Vibrational Modes Relevant to this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group(s) | Reference(s) |

| C-H Stretching | 3100 - 3000 | Pyridine Rings | asianpubs.org |

| C≡N Stretching | 2240 - 2210 | Cyano Group | researchgate.net |

| C=N Stretching | ~1596 | Pyridine Rings | researchgate.net |

| C=C Stretching | 1476 - 1434 | Pyridine Rings | researchgate.net |

| Ring Breathing Mode | ~992 | Pyridine Ring | asianpubs.org |

| C-H Out-of-Plane Bending | 766 - 735 | Pyridine Rings | researchgate.net |

This table is generated based on data from related pyridine and bipyridine compounds.

Force constant analysis, often performed using computational methods like Density Functional Theory (DFT), provides deeper quantitative insight into the strength of the chemical bonds within the molecule. researchgate.netresearchgate.net These calculations help to validate the assignment of vibrational modes by correlating theoretical frequencies with experimental data. researchgate.net For instance, DFT calculations have been successfully used to assign the vibrational wavenumbers for 2-, 3-, and 4-cyanopyridines, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Such analysis can elucidate how the electronic structure, influenced by the electron-withdrawing cyano group and the interaction between the two pyridine rings, affects the bond strengths and, consequently, the vibrational frequencies.

Spectroscopic Signatures of Intermolecular Interactions

In the solid state, the spatial arrangement and photophysical properties of this compound are significantly influenced by non-covalent intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, can be identified and characterized by their distinct spectroscopic signatures. researchgate.netnih.gov

Hirshfeld surface analysis and quantum chemical computations are powerful tools for visualizing and quantifying these interactions. nih.govcolab.ws For crystals of related cyanopyridine compounds, studies have revealed that interactions such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking between aromatic rings, play a crucial role in stabilizing the crystal packing. colab.ws

These intermolecular forces can cause noticeable shifts in vibrational frequencies. For example, the formation of a hydrogen bond involving the nitrogen atom of a pyridine ring or the cyano group can lead to a shift in the stretching frequencies of the groups involved. researchgate.net Similarly, π-π stacking interactions between the pyridine rings of adjacent molecules can perturb the electronic distribution and alter the frequencies of the ring stretching modes. asianpubs.org The adsorption of 2,2'-bipyridine onto surfaces, which involves coordination and interaction with acidic sites, results in shifts of the ring modes in the 1600-1400 cm⁻¹ region to higher values. asianpubs.org These spectral shifts provide direct evidence of the nature and strength of the intermolecular forces at play within the crystal lattice.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. libretexts.orgyoutube.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₇N₃, approx. 181.19 g/mol ). The fragmentation of this molecular ion is dictated by the relative strengths of its bonds and the stability of the resulting fragments. chemguide.co.uk

Given the structure, several key fragmentation pathways can be anticipated:

Loss of HCN: A very common fragmentation pathway for cyanopyridines is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 u), arising from the cyano group and an adjacent ring proton. This would result in a significant fragment ion at m/z [M-27]⁺.

Cleavage of the Bipyridine Linkage: The C-C bond connecting the two pyridine rings can cleave, leading to fragments corresponding to the individual pyridine and cyanopyridine moieties. This could produce ions such as the cyanopyridyl cation (m/z 103) or the pyridyl cation (m/z 78).

Ring Fragmentation: The pyridine rings themselves can undergo cleavage, leading to smaller charged fragments. Fused nitrogen-containing ring systems often exhibit cross-ring cleavage. nih.gov

The relative abundance of these fragment ions, particularly the most stable one which forms the base peak, provides a characteristic fingerprint for the molecule. youtube.comchemguide.co.uk For example, in the mass spectrum of 4,4'-bipyridine (B149096), the molecular ion at m/z 156 is the most abundant peak. nist.govnist.gov For 4-cyanopyridine, the molecular ion is also prominent at m/z 104. nih.gov The analysis of these patterns, often aided by tandem MS (MS/MS) experiments, allows for the confident identification of the compound and provides structural confirmation. nih.gov

Table 2: Predicted Key Mass Spectrometric Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 181 | [C₁₁H₇N₃]⁺• | Molecular Ion (M⁺•) |

| 154 | [C₁₀H₇N₂]⁺ | Loss of HCN from the molecular ion |

| 103 | [C₆H₃N₂]⁺ | Cyanopyridyl cation from C-C bond cleavage |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from C-C bond cleavage |

This table presents predicted fragmentation patterns based on the analysis of related chemical structures.

Computational and Theoretical Investigations of 2 2 Cyanopyridin 4 Yl Pyridine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. DFT, especially with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying pyridine-containing molecules. ijcce.ac.irniscair.res.inresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of a molecule governs its chemical behavior. Calculations can map the distribution of electrons and determine the energies and shapes of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. niscair.res.in

For a molecule like 2-(2-Cyanopyridin-4-yl)pyridine, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) rings, while the LUMO would likely be localized on the electron-withdrawing cyano group and the pyridine nitrogen atoms. This separation of orbitals is typical for donor-acceptor systems.

Table 1: Representative Energetic Landscape Parameters for Cyanopyridine Systems Note: These are illustrative values based on similar compounds and not specific experimental or calculated data for this compound.

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. deeporigin.comchemrxiv.org It is an invaluable tool for predicting reactivity by identifying electron-rich and electron-poor regions.

Negative Regions (Red/Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack. In this compound, these would be concentrated around the nitrogen atom of the cyano group and the nitrogen atoms of the pyridine rings. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are sites for potential nucleophilic attack. These are typically found around the hydrogen atoms of the pyridine rings. chemrxiv.orgphyschemres.org

The MEP map provides a visual guide to intermolecular interactions, such as hydrogen bonding, which are critical in biological systems and crystal engineering. deeporigin.comnih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω), provide quantitative measures of a molecule's reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by transforming the calculated wave function into localized orbitals representing lone pairs and bonds. ijcce.ac.ir For this compound, NBO analysis would quantify the stability arising from electron delocalization between the two pyridine rings and the stabilizing interactions involving the cyano group.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. This method can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions, providing a rigorous framework for understanding molecular structure.

Conformational Analysis and Molecular Dynamics Simulations

The two pyridine rings in this compound are not fixed in a single orientation. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule by calculating the energy as a function of the dihedral angle between the two rings. Studies on similar bi-aryl systems often reveal a non-planar (twisted) ground state to minimize steric hindrance between hydrogen atoms on adjacent rings. nih.gov

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD can simulate how the molecule behaves in different environments (e.g., in a solvent or at different temperatures), providing insight into its flexibility, conformational changes, and interactions with other molecules.

Prediction and Interpretation of Spectroscopic Parameters (NMR, UV-Vis, IR)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is essential for confirming the structure of newly synthesized compounds.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. scielo.org.za The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, resulting in a theoretical spectrum that closely matches experimental Fourier-transform infrared (FTIR) data. For this compound, key predicted vibrations would include the C≡N stretch of the cyano group (typically around 2200-2240 cm⁻¹), C=N and C=C stretching modes of the pyridine rings (1400-1600 cm⁻¹), and C-H stretching vibrations (>3000 cm⁻¹). researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). ijcce.ac.irscielo.org.za Theoretical ¹H and ¹³C NMR spectra can be generated that show good agreement with experimental results, aiding in the assignment of complex spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. scielo.org.za These calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic and conjugated systems.

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Pyridine Derivative Source: Based on data for similar heterocyclic compounds. scielo.org.za

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (B3LYP/6-31G(d,p)) (cm⁻¹) |

| C-H stretch (aromatic) | 3050 | 3065 |

| C≡N stretch | 2225 | 2230 |

| C=C/C=N ring stretch | 1580 | 1585 |

| C-H in-plane bend | 1150 | 1155 |

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is a powerful tool for elucidating the pathways of chemical reactions. For a reactive intermediate like this compound, DFT can be used to map out the potential energy surface for a given reaction. This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org

The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state correctly connects the desired reactants and products. This level of detailed analysis provides insights into reaction feasibility and selectivity that are often difficult to obtain experimentally. acs.org

Coordination Chemistry and Ligand Properties of 2 2 Cyanopyridin 4 Yl Pyridine

Chelation Behavior and Coordination Modes (Nitrile, Pyridine (B92270) Nitrogen, Mixed)

2-(2-Cyanopyridin-4-yl)pyridine possesses multiple coordination sites, leading to a range of chelation behaviors. The pyridine nitrogen atoms are common coordination sites, acting as monodentate or bidentate ligands. The cyano group can also participate in coordination, although this is less common and often depends on the reaction conditions and the metal center involved.

In many instances, cyanopyridines coordinate to metal centers through the nitrogen atom of the pyridine ring. iucr.orgresearchgate.net For example, in complexes with iron(II), 3-cyanopyridine (B1664610) coordinates via the pyridine nitrogen atom, leaving the cyano group uncoordinated. iucr.org Similarly, 4-cyanopyridine (B195900) can act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bidentate ligand, bridging two metal centers using both the pyridine and nitrile nitrogen atoms. researchgate.net The specific coordination mode is influenced by factors such as the metal-to-ligand ratio and reaction temperature. researchgate.net

Metal-promoted reactions can also lead to transformations of the cyano group, resulting in new coordinating species. For instance, the reaction of 2-cyanopyridine (B140075) with various metal ions like iron(II), cobalt(II), nickel(II), and copper(II) in methanol (B129727) can lead to the formation of O-methylpyridine-2-carboximidate complexes. rsc.org In a reaction with manganese(II) in methanol, 2-cyanopyridine undergoes methanolysis to form an O-methyl picolinimidate ligand which then coordinates to the metal center. researchgate.net

The versatile coordinating ability of cyanopyridine ligands, including this compound and its isomers, allows for the construction of both mononuclear and polynuclear metal complexes. Mononuclear complexes are formed when one or more cyanopyridine ligands coordinate to a single metal center. For example, mononuclear Co(II) polypyridyl complexes have been synthesized and characterized. rsc.orgresearchgate.net

Polynuclear complexes, including coordination polymers, can be formed when the cyanopyridine ligand bridges multiple metal centers. 4-Cyanopyridine, for instance, has been shown to form one-dimensional chain-like structures by bridging metal ions. researchgate.net The ability of ligands like 2,2′:4,4′′:4′,4′′′-quaterpyridine (Qtpy), which contains bipyridine and pyridine units, to act as a bridging ligand highlights the potential for forming multinuclear transition-metal complexes. nih.gov The formation of such polynuclear structures is of interest for the development of new materials with specific magnetic or photoluminescent properties. researchgate.net

The stereochemistry of metal complexes containing pyridine-type ligands is a critical aspect that influences their properties and potential applications. The geometry around the metal center can range from octahedral and tetrahedral to square planar, depending on the metal ion, the ligands, and the reaction conditions. jscimedcentral.com

For instance, in mixed-ligand copper(II) complexes, the coordination geometry can be tuned from trigonal bipyramidal to square-based pyramidal. rsc.org The introduction of bulky substituents on the pyridine ring can influence the stereochemistry. The arrangement of ligands around the metal center is also crucial; for example, complexes of the type [MCl₂(py)₄]ⁿ⁺ typically adopt a trans configuration. wikipedia.org In contrast, chelating ligands like 2,2'-bipyridine (B1663995) tend to enforce a cis geometry in complexes such as [MCl₂(bipy)₂]ⁿ⁺. wikipedia.org The design of the ligand framework, such as in reinforced cyclen chelators, can lead to specific configurations like the cis-V configuration with potential for labile cis binding sites. kcl.ac.uk

Electronic Structure and Ligand Field Theory in Metal Complexes

The electronic structure of metal complexes is fundamental to understanding their chemical and physical properties. Ligand field theory provides a framework for describing the d-orbital splitting in transition metal complexes, which in turn determines their magnetic properties, electronic spectra, and reactivity.

Pyridine and its derivatives are considered weak π-acceptor ligands. wikipedia.org The strength of the ligand field influences the electronic configuration and spin state of the metal ion. For example, O-methylpyridine-2-carboximidate, derived from 2-cyanopyridine, is a strong-field ligand that can lead to low-spin iron(II) complexes. rsc.org The nature of substituents on the pyridine ring can also affect the electronic properties. For instance, the π-acceptor character of the 4-cyanopyridine ligand has been shown to influence the electronic and electrochemical properties of cobaltous metalloporphyrins. rsc.orgsemanticscholar.org

Theoretical and computational studies are often employed to analyze the electronic and magnetic structure of these complexes. rsc.org Such studies can predict properties like the zero-field splitting, which is crucial for applications in quantum information science. rsc.org The electronic properties of these complexes are also relevant for their potential use in dye-sensitized solar cells, where the electronic coupling between the dye and a semiconductor surface is critical. nih.gov

Influence of the Cyano Group on Donor Properties and Metal Reactivity

The cyano group in this compound plays a significant role in modulating the ligand's donor properties and the reactivity of the resulting metal complexes. While the pyridine nitrogen is generally the primary coordination site, the electron-withdrawing nature of the cyano group can influence the basicity of the pyridine rings.

The presence of the cyano group can also lead to specific reactivity. As mentioned earlier, metal-promoted reactions can lead to the transformation of the cyano group into other functional groups, such as imidates or amides. rsc.orgresearchgate.net This reactivity can be exploited to synthesize new ligands and complexes with different properties.

Furthermore, the cyano group can participate in non-covalent interactions, such as π-π stacking, which can influence the crystal packing of the complexes. d-nb.info In the context of materials science, the cyano group's ability to act as a bridging ligand is important for the construction of coordination polymers and metal-organic frameworks. researchgate.net The inclusion of a cyano group in organic dyes for solar cells can also enhance their adsorption stability on semiconductor surfaces. nih.gov

Catalytic Applications of 2 2 Cyanopyridin 4 Yl Pyridine Based Metal Complexes and Organocatalysis

Homogeneous Catalysis using Metal Complexes

Metal complexes of 2-(2-Cyanopyridin-4-yl)pyridine are expected to be active homogeneous catalysts for a range of organic transformations. The bipyridine-like scaffold is a classic motif in coordination chemistry, known for its ability to stabilize various oxidation states of metal centers during a catalytic cycle.

Cross-Coupling Reactions: Palladium(II) complexes containing substituted pyridine (B92270) ligands are effective catalysts for cross-coupling reactions. acs.org The catalytic efficiency often correlates with the electronic properties of the pyridine ligand. acs.org For this compound, the two distinct pyridine rings—one electron-deficient due to the cyano group and one standard pyridine—would create an asymmetric electronic environment around the coordinated metal. This could influence reactivity and selectivity in reactions like Suzuki-Miyaura or Heck couplings. For instance, in palladium catalysis, the nature of the ligand influences the ease of oxidative addition and reductive elimination steps. Studies on related pyridinophane macrocycles have shown that electron-withdrawing groups on the pyridine ring can increase the catalytic activity of iron complexes in Suzuki-Miyaura coupling. digitellinc.com

Hydrogenation Reactions: While specific data on this compound in hydrogenation is unavailable, iridium complexes with bidentate nitrogen ligands are known to catalyze the hydrogenation of substrates like CO2. epa.gov The design of these ligands is crucial; for example, incorporating proton-responsive groups can significantly enhance catalytic performance. epa.gov The hydrogenation of the pyridine rings themselves is also a possibility, typically requiring heterogeneous catalysts under more forcing conditions.

Asymmetric catalysis relies on chiral catalysts to produce an excess of one enantiomer of a product. chemrxiv.org This is typically achieved by using chiral ligands that create a chiral environment around the metal center.

While no chiral derivatives of this compound are documented in the surveyed literature, such derivatives could theoretically be synthesized. For example, introducing a chiral substituent onto the pyridine backbone or creating a structure with axial chirality, similar to chiral bipyridine N-monoxides, could yield a ligand for asymmetric catalysis. organic-chemistry.org If a chiral version of a this compound-metal complex were developed, it could be applied to reactions such as asymmetric allylation or kinetic resolution. chemrxiv.orgorganic-chemistry.org The principle relies on the formation of diastereomeric transition states when the chiral catalyst interacts with the substrate, leading to a difference in activation energies for the pathways to the two enantiomers.

Heterogeneous Catalysis and Supported Catalytic Systems

Homogeneous catalysts can be immobilized onto solid supports to create heterogeneous catalysts, which offer advantages in separation and reusability. The this compound ligand possesses features that could be exploited for this purpose.

The cyano group's nitrogen atom, along with the pyridine nitrogens, could allow the ligand to act as a bridging linker between metal centers, potentially forming coordination polymers or Metal-Organic Frameworks (MOFs). rsc.org For instance, 4-cyanopyridine (B195900), a fragment of the target molecule, is known to act as a bidentate ligand, forming linear bridges between two metal atoms, which is a principle applicable to building new metal-organic frameworks. rsc.org An iron-based MOF assembled from a related 4′-pyridyl-2,2′:6′,2′′-terpyridine ligand has been shown to be a recyclable precatalyst for the hydroboration of alkynes. nih.gov

Another approach involves anchoring the metal complex onto a solid support. Magnetic nanoparticles, for example, have been used as supports for catalysts in the synthesis of various pyridine derivatives, allowing for easy separation using an external magnet. orgchemres.org

Mechanistic Elucidation of Catalytic Cycles

The mechanism of a catalytic reaction involving a this compound-metal complex would depend on the specific reaction. For a hypothetical palladium-catalyzed cross-coupling reaction, the cycle would likely follow the established steps:

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The aryl group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The this compound ligand would remain coordinated to the palladium center throughout this cycle, influencing the stability of the intermediates and the rates of the individual steps.

Furthermore, the coordination of the 2-cyanopyridine (B140075) moiety to a metal center is known to activate the cyano group toward nucleophilic attack. researchgate.net In a reaction involving a manganese(II) complex, the coordinated 2-cyanopyridine reacted with methanol (B129727) to form a methyl picolinimidate ligand. researchgate.net This suggests that in catalytic reactions involving nucleophiles, the cyano group of the this compound ligand might not be an inert spectator but could participate in the reaction.

Ligand Design Principles for Enhanced Catalytic Performance

The design of the ligand is paramount for optimizing catalytic performance. For this compound, several principles can be considered for creating derivatives with enhanced capabilities.

Electronic Tuning: The catalytic activity of metal complexes is highly sensitive to the electron-donating or -withdrawing nature of the ligands. The strong electron-withdrawing cyano group makes the attached pyridine ring π-deficient. This property can be further tuned by adding other substituents to either pyridine ring. As demonstrated with palladium complexes of substituted pyridines, ligand basicity can be correlated with catalytic efficiency. acs.org Systematic modification of substituents allows for fine-tuning the electronic properties of the metal center to optimize a specific catalytic step.

Steric Hindrance: The steric bulk of a ligand can control substrate access to the metal center and influence selectivity. For example, sterically hindered N-heterocyclic carbene ligands have been used to achieve unconventional site-selectivity in the cross-coupling of dichloropyridines. nih.gov Adding bulky groups to the this compound scaffold could be a strategy to control selectivity in catalytic reactions.

Introduction of Functional Groups: Incorporating specific functional groups can introduce new catalytic capabilities. For instance, adding acidic or basic sites, such as hydroxyl groups, can create proton-responsive ligands that participate directly in the catalytic cycle, as seen in some hydrogenation catalysts. epa.gov

The table below summarizes key design principles and their potential effects on catalysis.

| Design Principle | Modification on this compound | Potential Catalytic Enhancement |

| Electronic Tuning | Add electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups. | Modulate metal center's redox potential; enhance rates of oxidative addition or reductive elimination. |

| Steric Control | Introduce bulky substituents (e.g., tert-butyl) near the metal coordination site. | Improve selectivity (e.g., regioselectivity, enantioselectivity). |

| Functionalization | Incorporate acidic/basic groups (e.g., -OH, -COOH) or chiral moieties. | Enable proton-coupled electron transfer; facilitate asymmetric catalysis. |

Photophysical Properties and Optoelectronic Characterization

Absorption and Emission Spectroscopy: Wavelength Dependence and Intensity

No specific data regarding the absorption or emission spectra, including maximum wavelengths or intensity, for 2-(2-Cyanopyridin-4-yl)pyridine could be located.

Excited State Dynamics: Lifetimes, Quantum Yields, and Energy Transfer Processes

There are no available research findings on the excited state lifetimes, fluorescence quantum yields, or energy transfer mechanisms for this compound. While studies on copper complexes of other cyano-bipyridine ligands investigate excited-state dynamics, these are properties of the metal complex, not the free ligand rsc.orgrsc.orgnih.govresearchgate.net.

Photoinduced Electron Transfer and Intramolecular Charge Transfer Mechanisms

Information regarding photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanisms specific to this compound is not available. The presence of an electron-withdrawing cyano group on a bipyridine framework suggests potential for ICT, but this has not been experimentally or theoretically verified for this specific molecule in the available literature.

Theoretical Modeling of Electronic Transitions and Photophysical Behavior

No dedicated theoretical modeling studies, such as Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT), detailing the electronic transitions or predicting the photophysical behavior of this compound were found in the search results.

Supramolecular Chemistry and Advanced Self Assembly

Design Principles for Supramolecular Architectures

The design of supramolecular architectures relies on the principles of molecular recognition, where the size, shape, and chemical functionality of constituent molecules dictate their assembly. For a molecule like 2-(2-Cyanopyridin-4-yl)pyridine, its potential in supramolecular chemistry would theoretically be based on its two distinct pyridine (B92270) rings and the nitrile group. The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors or as coordination sites for metal ions. The cyano group is also a potential coordination site and can participate in various non-covalent interactions. However, no specific studies demonstrating the application of these principles to create supramolecular architectures with this compound have been identified.

Non-Covalent Interactions: Hydrogen Bonding, π-π Stacking, and CH-π Interactions

Non-covalent interactions are crucial for the self-assembly of molecules. For this compound, one could anticipate several types of such interactions:

Hydrogen Bonding: The pyridine nitrogen atoms are potential acceptors for hydrogen bonds.

π-π Stacking: The two aromatic pyridine rings could facilitate stacking interactions with other aromatic systems.

CH-π Interactions: The hydrogen atoms on the pyridine rings could interact with the electron clouds of adjacent aromatic rings.

Dipole-Dipole and other interactions involving the cyano group: The polar C≡N group could engage in specific electrostatic interactions.

Despite these theoretical possibilities, a search of crystallographic databases and research articles did not yield specific data, such as bond distances or geometric arrangements, that would confirm and quantify these interactions for this compound in a crystalline or assembled state. Studies on other pyridine derivatives confirm the importance of these interactions in controlling their solid-state structures, but direct experimental or theoretical data for the target compound is absent. researchgate.netnih.gov

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Bipyridine ligands are extensively used in the construction of coordination polymers and MOFs due to their excellent chelating and bridging capabilities. strath.ac.uknih.govrsc.orgmdpi.com The structure of this compound suggests it could act as a versatile ligand, potentially binding to metal centers through one or both of its pyridine nitrogen atoms, and possibly the nitrile nitrogen, to form one-, two-, or three-dimensional networks.

However, a thorough search of the literature did not uncover any reports on the synthesis and characterization of coordination polymers or MOFs specifically utilizing this compound as an organic linker. Research in this area has focused on other functionalized bipyridines and pyridine-based ligands. researchgate.netnih.govresearchgate.netresearchgate.net

Self-Assembled Monolayers (SAMs) and Thin Film Formation

The formation of self-assembled monolayers on various substrates is a key technique in surface science and nanotechnology. Pyridine-containing molecules can form SAMs on surfaces like gold, silicon, or antimony. researchgate.netnih.gov The interactions can be driven by direct chemisorption or through non-covalent forces. The structure of this compound, with its potential anchoring points, suggests it could be a candidate for forming ordered thin films or SAMs.

Nevertheless, there are no specific research articles available that describe the formation, characterization, or properties of self-assembled monolayers or thin films composed of this compound. The existing body of research on pyridine-based SAMs focuses on other derivatives, such as 4,4'-bipyridine (B149096) or functionalized terpyridines. researchgate.netchemrxiv.org

Advanced Chemical and Materials Applications

Role in Chemical Sensing and Recognition Mechanisms

There is currently no specific research available in the reviewed literature that details the application of 2-(2-Cyanopyridin-4-yl)pyridine in chemical sensing or molecular recognition.

Generally, bipyridine and cyanopyridine derivatives are explored as chemosensors. The nitrogen atoms in the pyridine (B92270) rings can act as binding sites for metal ions, while the cyano group, being an electron-withdrawing feature, can modulate the electronic and photophysical properties of the molecule upon binding. This can lead to changes in fluorescence or color (colorimetric sensing), which form the basis of a sensing mechanism. However, studies quantifying such interactions (e.g., binding constants, selectivity, and sensitivity) for this compound have not been reported.

Components in Molecular Switches and Logic Gate Systems

The potential for this compound to function as a component in molecular switches or logic gates has not been investigated in the available literature. Molecular switches often rely on a molecule's ability to reversibly change between two or more stable states in response to external stimuli like light, pH, or the binding of an ion. The bipyridyl core of the compound suggests a potential for conformational changes or modulation of electronic states upon protonation or metal coordination, which are fundamental characteristics for switching behavior. Nevertheless, no studies have been published that construct or characterize a molecular switch or logic gate system using this specific compound.

Redox-Active Systems and Electron Transfer Mediators

Detailed electrochemical studies characterizing the redox behavior of this compound are not available in the surveyed literature. The pyridine and cyanopyridine rings are known to be redox-active. The cyano group is strongly electron-withdrawing, which typically makes the pyridine ring it is attached to easier to reduce. In bipyridine systems, this can lead to interesting electron transfer phenomena. However, without experimental data such as cyclic voltammetry, the specific redox potentials and its suitability as an electron transfer mediator remain undetermined.

Integration into Polymer Matrices and Composites

There are no published research findings on the integration of this compound into polymer matrices or composites. Such integration could potentially be achieved by functionalizing the pyridine rings to allow for polymerization or by physically blending the compound into a polymer host. The inclusion of its polar and aromatic structure could, in principle, modify the mechanical, thermal, or optical properties of the host polymer. However, no studies demonstrating or characterizing such composites currently exist.

Future Research Avenues and Interdisciplinary Perspectives

Exploration of Unconventional Synthetic Pathways

The conventional synthesis of asymmetrically substituted bipyridines often relies on metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between appropriately halogenated and borated/stannylated pyridine (B92270) precursors. For 2-(2-Cyanopyridin-4-yl)pyridine, this would typically involve reacting a 2-halopyridine with a 4-substituted-2-cyanopyridine, or vice-versa.

Future research could pivot to more innovative and efficient "unconventional" methods. These might include:

C-H Activation/Arylation: Direct C-H arylation strategies represent a more atom-economical approach. Research could focus on developing catalytic systems (e.g., based on palladium, rhodium, or ruthenium) that can selectively couple 2-cyanopyridine (B140075) with pyridine at the C-4 position, or pyridine with 4-halopicolinonitrile at the C-2 position, avoiding the pre-functionalization of both coupling partners.

Photocatalytic Methods: Visible-light-mediated cross-couplings are a rapidly emerging field. Investigating photoredox-catalyzed pathways for the synthesis of cyanated bipyridines from simple precursors under mild conditions could offer a greener alternative to traditional thermal methods. acs.org

Flow Chemistry Synthesis: Continuous flow reactors could enable the exploration of reaction conditions, such as high temperatures and pressures, that are challenging in batch synthesis. This could be particularly useful for reactions like the condensation of nitriles and alkynes, which might be adapted for bipyridine ring formation. researchgate.net

Cycloaddition Reactions: Strategies involving [4+2] cycloadditions (Diels-Alder reactions) of vinylallenes with sulfonyl cyanides have been used to create highly substituted pyridines and could be adapted for the construction of the cyanated bipyridine core. nih.gov

Development of Predictive Computational Models for Structure-Activity Relationships

Given the lack of experimental data, computational chemistry is the ideal starting point for characterizing this compound. Future work should focus on building robust theoretical models.

DFT Calculations: Initial studies would employ Density Functional Theory (DFT) to predict the molecule's fundamental properties. This includes optimizing its ground-state geometry, calculating its frontier molecular orbital (HOMO/LUMO) energies, and predicting its vibrational (IR/Raman) and electronic (UV-Vis) spectra. nih.gov Such data provides a foundational understanding of its electronic structure and potential reactivity.

Structure-Property Relationships: By systematically modeling a series of related cyanated bipyridine isomers, researchers could establish clear structure-property relationships. For instance, computational models can correlate the position of the cyano group with properties like the metal-ligand bond strength in complexes, redox potentials, and excited-state energies, which are crucial for applications in catalysis and photophysics. researchgate.net

Toxicity and Bioactivity Prediction: Computational toxicology models can estimate the potential biological activity and toxicity of new chemical entities. Applying these models to this compound could provide an early assessment of its safety profile and guide potential applications in medicinal chemistry, for example, as a kinase inhibitor scaffold. nih.govnih.govnih.gov

Design of Next-Generation Multifunctional Ligands and Materials

The defining feature of this compound is its asymmetric electronic profile, combining a π-accepting cyanopyridine ring with a standard pyridine ring. This makes it a prime candidate for development as a multifunctional ligand.

Asymmetric Catalysis: The electronic asymmetry could be exploited in the design of metal complexes for asymmetric catalysis. The differential electronic influence on the metal center could create unique steric and electronic environments conducive to high enantioselectivity.

Photosensitizers and Emitters: Bipyridine ligands are fundamental to the chemistry of photosensitizers (e.g., Ru(bpy)₃²⁺). The introduction of a cyano group can significantly perturb the energies of the metal-to-ligand charge transfer (MLCT) states. researchgate.net Future research should involve synthesizing complexes with metals like Ru(II), Ir(III), or Cu(I) to study their photophysical properties. google.com The goal would be to tune absorption and emission characteristics for applications in OLEDs, solar cells, or photoredox catalysis.

Redox-Active Materials: The cyanopyridine moiety is more easily reduced than pyridine itself. This suggests that metal complexes of this compound could function as redox-active building blocks for molecular electronics or electrocatalysis, such as in the reduction of CO₂. researchgate.net

Integration into Hybrid Material Systems

Hybrid materials combine organic and inorganic components to achieve synergistic properties. The dual coordination sites (two pyridine nitrogens) and potential for further functionalization make this compound an attractive building block for such systems.

Metal-Organic Frameworks (MOFs): While the bipyridine unit is a classic linker for MOFs, the cyano group offers an additional coordination site. This could allow for the formation of heterometallic frameworks or frameworks with open metal sites, which are highly desirable for gas storage and catalysis. Research would involve exploring coordination reactions with various metal ions to build novel 1D, 2D, or 3D polymeric structures. rsc.org

Surface Functionalization of Nanoparticles: The ligand could be used to functionalize the surface of semiconductor nanocrystals (quantum dots) or plasmonic nanoparticles. nih.gov The bipyridine unit would provide a strong anchor to the nanoparticle surface, while the cyano group could either modulate the electronic properties at the interface or serve as a handle for further chemical modification.

Interfacial Layers in Perovskite Solar Cells: Bipyridine derivatives are often used as passivating agents at the interface between the perovskite layer and the charge transport layer in solar cells. The unique electronic and coordinating properties of this compound could lead to improved charge extraction and device stability.

Fundamental Investigations of Novel Reactivity Patterns

The interplay between the two pyridine rings and the electron-withdrawing nitrile group can give rise to unique and unexplored reactivity.

Reactivity of the Cyano Group: While often considered a stable functional group, the cyano group can participate in reactions when activated, for instance by coordination to a metal center. Research could explore the metal-mediated hydrolysis, addition, or cycloaddition reactions at the nitrile, potentially leading to new functionalized bipyridine ligands in situ.

Radical Chemistry: The generation of pyridine-boryl radicals from 4-cyanopyridine (B195900) has been shown to be a viable strategy for C-4 functionalization. acs.org Investigating the radical chemistry of this compound could unveil new pathways for late-stage functionalization or polymerization.

Selective N-Oxidation or Alkylation: The differing electron densities of the two pyridine nitrogen atoms should allow for high regioselectivity in reactions like N-oxidation or N-alkylation. This would provide a straightforward route to zwitterionic or cationic derivatives with tailored properties for applications such as redox mediators in electrochemical systems. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-cyanopyridin-4-yl)pyridine, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine intermediates (e.g., 4-chloropyridine derivatives) can react with cyanopyridine precursors under palladium catalysis. Yield optimization requires careful control of reaction temperature (e.g., 80–100°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol can enhance purity to >95% .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : and NMR to confirm substituent positions and absence of side products.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]).

- Elemental Analysis : Match calculated and observed C, H, N percentages (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow GHS hazard codes (e.g., H302, H315 for toxicity and skin irritation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Store under inert gas (N) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug-design applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density maps to identify reactive sites. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinase enzymes). Pharmacophore mapping using Schrödinger Suite identifies key interactions (e.g., hydrogen bonding with the cyano group) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Use SHELXL for refinement, applying twin-law corrections if twinning is detected (e.g., via PLATON’s TWINABS). For disordered structures, employ PART instructions to model split positions. Validate with R (<5%) and wR (<12%) residuals. Cross-validate with powder XRD to confirm phase purity .

Q. How does the cyano group influence the photophysical properties of this compound in material science applications?

- Methodological Answer : UV-Vis spectroscopy (λ 270–300 nm) and fluorescence emission (λ 350–400 nm) reveal π→π* transitions enhanced by the electron-withdrawing cyano group. Time-resolved fluorescence decay assays quantify excited-state lifetimes (τ = 1–5 ns). Compare with non-cyano analogs to isolate substituent effects .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer : Batch reactor optimization requires addressing exothermicity (use jacketed reactors with coolant loops) and catalyst recycling (e.g., Pd/C filtration). Process Analytical Technology (PAT) tools monitor reaction progress in real-time (e.g., in-situ FTIR). Purity thresholds (>99%) demand orthogonal HPLC-MS validation at each scale-up stage .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of this compound across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., IC measurements using identical cell lines and incubation times).

- Structural Confirmation : Re-validate compound identity via NMR and HRMS to rule out degradation.

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare activity cliffs and structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.